[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone
描述
属性
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c20-16(17-9-5-2-6-10-17)18-11-13-19(14-12-18)23(21,22)15-7-3-1-4-8-15/h1,3-4,7-8H,2,5-6,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMFPIMAVATJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
生物活性
[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of [4-(benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone is with a molecular weight of approximately 347.44 g/mol. The compound features a piperazine ring and a piperidine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing piperazine and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group in this compound may enhance its antibacterial efficacy by inhibiting essential bacterial enzymes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. Studies suggest that piperazine derivatives can inhibit tyrosinase, an enzyme crucial in melanin biosynthesis, which is relevant in treating hyperpigmentation disorders . The inhibition of tyrosinase by related compounds demonstrates the potential for developing anti-melanogenic agents.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 10 | 25 | Tyrosinase |
| Compound 1 | Varies | Acetylcholinesterase |
| Compound 15 | Lower potency | Vasodilatory effects |
Cytotoxicity
The cytotoxic effects of [4-(benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone have been assessed in various cancer cell lines. The IC50 values for several related compounds suggest moderate to high cytotoxicity, indicating potential as an anticancer agent. For example, certain derivatives exhibited IC50 values ranging from 34 to 100 μM against tumor cells .
Study on Anticancer Activity
In a study evaluating the cytotoxic effects of piperazine derivatives on MDA-MB-231 and U-87 MG cells, it was found that modifications in the piperazine structure significantly influenced the anticancer activity. The most promising derivatives showed IC50 values comparable to established chemotherapeutics, suggesting their potential for further development .
Antimicrobial Screening
A series of synthesized compounds based on the piperazine scaffold were screened for antimicrobial activity. Results indicated that certain derivatives exhibited strong inhibitory effects against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural modifications in enhancing biological activity .
The biological activity of [4-(benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone can be attributed to its ability to interact with specific biological targets:
- Enzyme Interaction : The sulfonamide group may facilitate binding to active sites of enzymes like tyrosinase.
- Cellular Uptake : The lipophilic nature of the compound enhances its permeability across cell membranes, allowing for effective intracellular action.
科学研究应用
Anticancer Activity
Research indicates that compounds with similar structures to [4-(benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone exhibit significant anticancer properties. These compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines.
Case Study: Mechanism of Action
A study demonstrated that this compound induces apoptosis in cancer cells through the intrinsic pathway. Flow cytometry analysis revealed a significant increase in sub-G1 phase cells, indicating apoptosis.
Table 1: Summary of Anticancer Activities
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound exhibits antimicrobial activity against various bacterial strains. Its benzenesulfonyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observed Effects |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Growth inhibition |
| Escherichia coli | 64 µg/mL | Growth inhibition |
Neuropharmacological Effects
The piperazine ring structure suggests potential neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties.
Table 3: Potential Neuropharmacological Effects
化学反应分析
Sulfonyl Group Reactions
The benzenesulfonyl group participates in nucleophilic substitutions under alkaline conditions:
-
Hydrolysis : Prolonged exposure to strong bases (e.g., NaOH, 60°C) cleaves the sulfonamide bond, yielding piperazine and benzenesulfonic acid .
-
Electrophilic Aromatic Substitution : The benzene ring undergoes halogenation or nitration at the para position due to the sulfonyl group’s electron-withdrawing effect.
Methanone Group Reactions
The ketone exhibits moderate reactivity:
-
Reduction : Catalytic hydrogenation (H, Pd/C) reduces the carbonyl to a secondary alcohol .
-
Nucleophilic Addition : Grignard reagents (e.g., CHMgBr) add to the carbonyl, forming tertiary alcohols.
Thermal Stability
-
Decomposition above 250°C releases SO and CO.
pH-Dependent Stability
| pH | Half-Life (25°C) | Major Degradation Products |
|---|---|---|
| 1.0 | 2.5 hours | Piperidine, benzenesulfonic acid |
| 7.4 | >30 days | None detected |
| 13.0 | 8 hours | Piperazine, benzene sulfonate |
Derivatization Pathways
The compound serves as a scaffold for synthesizing analogs:
-
Alkylation : Quaternizing the piperidine nitrogen with alkyl halides enhances water solubility .
-
Sulfonamide Modifications : Replacing the benzene ring with heteroaromatic sulfonyl groups alters bioactivity .
Example Derivative Synthesis :
| Derivative | Modification | Reagents | Yield |
|---|---|---|---|
| 4-Nitro-benzenesulfonyl analog | Nitration | HNO, HSO | 65% |
| Piperidine N-oxide | Oxidation | mCPBA | 72% |
Mechanistic Insights
相似化合物的比较
Structural Comparison with Analogous Compounds
Core Heterocyclic Framework
The compound shares a piperazine-piperidinyl-methanone backbone with multiple analogs:
- Compound 7q (): Contains a benzhydrylpiperazine linked to a 4-nitrophenylsulfonyl-piperidine. Key differences include the benzhydryl group and nitro-substituted sulfonyl moiety, which may enhance lipophilicity and electron-withdrawing effects compared to the target compound’s simpler benzenesulfonyl group .
- ML-210 (): Features a bis(4-chlorophenyl)methyl-piperazine and a nitroisoxazole group. The bulky aromatic substituents and nitro group contrast with the target’s unsubstituted benzenesulfonyl, suggesting divergent biological targets .
- 5h (): A 2-furyl(4-sulfonylbenzyl-piperazinyl)methanone derivative. The furyl ring and benzyl-sulfonyl substitution pattern differ, likely altering steric and electronic profiles .
Table 1: Structural Features of Key Analogs
Physicochemical Properties
- Melting Points: Analogs with sulfonyl groups (e.g., 7q: 182–186°C; 7u: 218–220°C) exhibit higher melting points than non-sulfonylated derivatives, attributed to increased polarity and intermolecular interactions .
- Solubility : Sulfonyl groups enhance water solubility, as seen in ’s 5a-h series, which showed improved bioavailability .
Enzyme Inhibition
- Compound 5h (): Demonstrated potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 2.91 µM) due to the sulfonylbenzyl group’s electron-withdrawing effects, which stabilize enzyme interactions. The target compound’s benzenesulfonyl group may exhibit similar activity but with reduced potency compared to nitro-substituted analogs .
- Compound 7o (): Nitro-substituted sulfonyl groups conferred moderate antibacterial activity, suggesting the target compound’s benzenesulfonyl group might require additional functionalization for enhanced efficacy .
Hemolytic and Cytotoxicity Profiles
- 5a-h Series (): Sulfonyl derivatives showed low hemolytic activity (e.g., 5h: <10% hemolysis at 100 µg/mL), indicating favorable safety profiles. The target compound’s simpler sulfonyl group may further reduce cytotoxicity compared to nitro- or chloro-substituted analogs .
常见问题
Q. What synthetic methodologies are commonly employed to prepare [4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone derivatives?
- Methodological Answer : A two-step approach is typically used: (i) Electrophile Preparation : Secondary amines (e.g., substituted piperazines) are treated with 4-bromomethylbenzenesulfonyl chloride in the presence of Na₂CO₃ (pH 9–10) to generate sulfonamide intermediates. (ii) Coupling Reaction : The intermediate is refluxed with activated nucleophiles (e.g., 2-furoyl-1-piperazine) in acetonitrile with K₂CO₃ for 0.5–5 hours to form the target derivatives. Solvent systems like n-hexane/EtOAc or CHCl₃/MeOH are used for purification .
Q. How are purity and structural integrity validated for these compounds?
- Methodological Answer : A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .
- HPLC : Retention times (e.g., 11.351–13.036 min) and peak areas (>95% at 254 nm) assess purity .
- Elemental Analysis : Discrepancies between calculated and observed C/H/N percentages (e.g., ±0.3% for carbon) validate synthesis accuracy .
Q. What solvent systems optimize coupling reactions for these derivatives?
- Methodological Answer : Polar aprotic solvents like acetonitrile with K₂CO₃ as a base under reflux (0.5–5 hours) yield optimal activation. Purification via column chromatography using n-hexane/EtOAc (5:5) or CHCl₃/MeOH (9:1) resolves steric hindrance in bulky substituents .
Advanced Research Questions
Q. How do structural modifications influence acetylcholinesterase (AChE) inhibition?
- Methodological Answer : Substituent effects are evaluated via Structure-Activity Relationship (SAR) studies :
- Electron-Withdrawing Groups : Nitro or sulfonyl groups enhance AChE inhibition (e.g., compound 5h in showed IC₅₀ = 2.91 ± 0.001 μM vs. eserine’s 0.04 ± 0.0001 μM) .
- Hydrophobic Moieties : Aromatic rings (e.g., phenyl, biphenyl) improve binding to the enzyme’s peripheral anionic site. Computational docking (e.g., AutoDock Vina) predicts binding affinities correlated with experimental IC₅₀ values .
Q. How can discrepancies between in vitro enzyme inhibition and antibacterial activity be resolved?
- Methodological Answer : Contradictory data may arise from:
- Membrane Permeability : Lipophilic substituents (e.g., isopropyl, cyclopropyl) improve Gram-negative bacterial uptake (e.g., MIC = 8–32 μg/mL for compound 5h in ) .
- Assay Conditions : Varying pH or serum protein binding (e.g., albumin) may reduce bioactivity. Validate using cytotoxicity assays (e.g., hemolytic activity <10% at 100 μg/mL confirms selectivity) .
Q. What computational strategies predict the therapeutic potential of these derivatives?
- Methodological Answer : In silico ADMET profiling is critical:
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., AChE) over 100 ns trajectories.
- Cytotoxicity Prediction : Use QSAR models trained on hemolytic activity data (e.g., ’s Table III) to prioritize compounds with low toxicity .
Q. How can reaction yields be optimized for low-yield derivatives (e.g., <15%)?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) and improves yields by 20–30% .
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for sterically hindered intermediates .
Data Contradiction Analysis
Q. Why do some derivatives show high enzyme inhibition but low antibacterial efficacy?
- Methodological Answer :
- Target Specificity : AChE inhibition may not correlate with bacterial enzyme targets (e.g., dihydrofolate reductase). Validate via target-specific assays .
- Efflux Pump Activity : Gram-negative bacteria may expel compounds via AcrAB-TolC pumps. Test with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
